molecular formula C6H6INO2S B13884942 2-Iodo-3-methylsulfonylpyridine

2-Iodo-3-methylsulfonylpyridine

Cat. No.: B13884942
M. Wt: 283.09 g/mol
InChI Key: UVLAOSCEOIEQDB-UHFFFAOYSA-N
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Description

2-Iodo-3-methylsulfonylpyridine: is a chemical compound with the molecular formula C6H6INO2S . It is a derivative of pyridine, where the iodine atom is attached to the second carbon and the methylsulfonyl group is attached to the third carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methylsulfonylpyridine typically involves the iodination of 3-methylsulfonylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-methylsulfonylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Iodo-3-methylsulfonylpyridine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential drugs for various diseases.

    Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Iodo-3-methylsulfonylpyridine involves its interaction with specific molecular targets. The iodine atom and the methylsulfonyl group can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Iodo-3-methylsulfonylpyridine is unique due to the specific positioning of the iodine and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H6INO2S

Molecular Weight

283.09 g/mol

IUPAC Name

2-iodo-3-methylsulfonylpyridine

InChI

InChI=1S/C6H6INO2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3

InChI Key

UVLAOSCEOIEQDB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=CC=C1)I

Origin of Product

United States

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